molecular formula C12H13N3O3 B6953487 (1-Amino-1-oxopropan-2-yl) 2-indazol-1-ylacetate

(1-Amino-1-oxopropan-2-yl) 2-indazol-1-ylacetate

Cat. No.: B6953487
M. Wt: 247.25 g/mol
InChI Key: XDQRTBRVGLBWBY-UHFFFAOYSA-N
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Description

(1-Amino-1-oxopropan-2-yl) 2-indazol-1-ylacetate is a synthetic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Amino-1-oxopropan-2-yl) 2-indazol-1-ylacetate typically involves the reaction of indazole derivatives with appropriate reagents under controlled conditions. One common method involves the use of hydrazones and Dowtherm A, followed by heating to above 160°C. The product is then recrystallized from dimethylformamide (DMF) to obtain the target compound in moderate yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-Amino-1-oxopropan-2-yl) 2-indazol-1-ylacetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(1-Amino-1-oxopropan-2-yl) 2-indazol-1-ylacetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (1-Amino-1-oxopropan-2-yl) 2-indazol-1-ylacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, indazole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Amino-1-oxopropan-2-yl) 2-indazol-1-ylacetate stands out due to its unique structure and the specific biological activities it exhibits

Properties

IUPAC Name

(1-amino-1-oxopropan-2-yl) 2-indazol-1-ylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-8(12(13)17)18-11(16)7-15-10-5-3-2-4-9(10)6-14-15/h2-6,8H,7H2,1H3,(H2,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDQRTBRVGLBWBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)OC(=O)CN1C2=CC=CC=C2C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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